3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-9-3-8(4-10(13)5-9)7-15-11-1-2-14-6-11;/h3-5,11,14H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYFKOIMJZZUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3,5-difluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₁H₁₄ClF₂NO
- Molecular Weight: 249.69 g/mol
- CAS Number: 1220028-50-1
The compound features a pyrrolidine ring with a difluorobenzyl ether substitution, which contributes to its biological activity and potential therapeutic uses. The hydrochloride form enhances its solubility, making it suitable for various applications in research and pharmaceuticals.
Drug Development
3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride serves as a promising lead compound in drug development due to its structural characteristics that may influence biological activity. It is being investigated for its potential as:
- Antimicrobial Agents: The compound's structure is similar to other pyrrolidine derivatives known for their antimicrobial properties. Research indicates that modifications of pyrrolidine can lead to effective inhibitors of bacterial enzymes such as InhA from Mycobacterium tuberculosis .
- Cancer Treatment: Heterocyclic compounds like this one are significant in oncology, with many serving as core structures in anticancer drugs. The unique binding properties of the difluorobenzyl group may enhance the efficacy of potential anticancer agents .
Enzyme Inhibition Studies
The compound is being explored as an inhibitor for various enzymes due to its ability to form stable interactions within active sites. For instance:
- InhA Inhibition: Studies have shown that pyrrolidine carboxamides can inhibit InhA effectively, suggesting that similar derivatives could be developed from this compound .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its reactive functional groups. It can undergo:
- Nucleophilic Substitutions: The nitrogen in the pyrrolidine ring acts as a nucleophile, allowing for further derivatization.
- Electrophilic Aromatic Substitution Reactions: The difluorobenzyl group can participate in electrophilic reactions, enabling the synthesis of more complex molecules.
Case Studies and Research Findings
Numerous studies have highlighted the effectiveness of pyrrolidine derivatives in various therapeutic contexts:
- Antituberculosis Activity: Research on pyrrolidine carboxamides has demonstrated their potential as inhibitors of Mycobacterium tuberculosis, emphasizing the need for novel structures to combat drug resistance .
- Cancer Therapeutics: The exploration of heterocycles in cancer treatment has shown that compounds with similar structures can effectively target key pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Heterocycle Effects: The pyrrolidine ring (5-membered) in the target compound and ’s analog introduces greater ring strain and shorter bond lengths compared to the piperidine (6-membered) ring in ’s compound. This may affect conformational flexibility and interaction with biological targets .
Substituent Influence: The 3,5-difluorobenzyloxy group in the target compound and ’s analog enhances lipophilicity and metabolic stability compared to the 3,4-dimethylphenoxy group in ’s compound. Fluorine atoms also introduce steric and electronic effects that could modulate receptor binding .
Hazard Classification :
Biological Activity
3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a difluorobenzyl ether. This unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The compound's mechanism may involve:
- Receptor Binding : It potentially binds to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit bacterial growth and exhibit antifungal activity against various pathogens .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Pyrrolidine derivatives have been reported to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial effects .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| Other Pyrrolidine Derivative | 16 | Escherichia coli |
Study 2: Anti-inflammatory Potential
Another study assessed the anti-inflammatory potential of pyrrolidine derivatives using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages. The results indicated significant inhibition of nitric oxide (NO) production at concentrations as low as 2 µg/mL for certain derivatives .
| Compound | NO Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| This compound | 70 | 2 |
| Control | 10 | - |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the difluorobenzyl group enhances lipophilicity and receptor affinity, while the pyrrolidine ring contributes to conformational flexibility necessary for optimal binding to biological targets .
Q & A
Q. How can researchers ensure the purity of 3-[(3,5-Difluorobenzyl)oxy]pyrrolidine hydrochloride during synthesis?
To ensure purity, employ high-performance liquid chromatography (HPLC) with pharmacopeial reference standards (e.g., EP impurity standards) for quantitative impurity profiling . Concurrently, implement design of experiments (DOE) methodologies to statistically optimize crystallization conditions and minimize byproduct formation, as demonstrated in chemical process optimization studies .
Q. What analytical techniques are recommended for characterizing the structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (LC-MS) are critical for structural confirmation. Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook for fluorinated analogs) . For hydrochloride salt verification, conduct elemental analysis and compare with theoretical halogen content .
Q. What are the key intermediates in the synthesis of this compound?
Critical intermediates include 3,5-difluorobenzyl chloride (precursor for etherification) and pyrrolidine derivatives functionalized at the 3-position. Synthetic routes may involve nucleophilic substitution under anhydrous conditions, as seen in analogous pyrrolidine syntheses .
Q. What safety precautions are necessary when handling this hydrochloride salt?
Use fume hoods for airborne particulate control, wear nitrile gloves, and avoid skin contact. In case of exposure, rinse thoroughly with water and consult safety data sheets (SDS) for pyrrolidine hydrochloride analogs . Store in airtight containers under inert gas to prevent hygroscopic degradation .
Q. How can reaction yields be improved during the benzyloxy functionalization step?
Optimize reaction stoichiometry using DOE to balance reagent ratios (e.g., NaH as a base for deprotonation) and solvent polarity. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. How can computational methods be integrated into designing synthetic routes for this compound?
Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of fluorobenzyl ether formation. Combine with cheminformatics tools to screen solvent systems and catalysts, as demonstrated in reaction path search methodologies . Validate predictions with small-scale experiments before scaling up.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorinated pyrrolidine derivatives?
Conduct systematic substitution studies comparing 3,5-difluoro analogs with mono-fluorinated or non-fluorinated variants. Apply multivariate analysis to decouple electronic (fluorine’s inductive effects) and steric contributions to biological activity .
Q. How can membrane separation technologies enhance purification of this hydrochloride salt?
Implement nanofiltration or reverse osmosis to remove low-molecular-weight impurities. Optimize membrane pore size and pressure parameters using DOE, as outlined in chemical engineering separation subclass RDF2050104 . Post-purification, validate salt stability under selected conditions.
Q. What role does reactor design play in scaling up synthesis?
Continuous-flow reactors improve heat/mass transfer for exothermic steps like benzyl chloride reactions. Use computational fluid dynamics (CFD) simulations to model mixing efficiency and avoid hotspots, aligning with reactor design principles in subclass RDF2050112 .
Q. How does the 3,5-difluorobenzyl group influence physicochemical properties compared to non-fluorinated analogs?
Fluorine atoms increase lipophilicity (logP) and metabolic stability. Quantify solubility differences via shake-flask assays and correlate with Hansen solubility parameters. Compare dissolution rates in biorelevant media using USP dissolution apparatus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
